molecular formula C9H6F3N3O2 B1319012 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 910442-23-8

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1319012
M. Wt: 245.16 g/mol
InChI Key: NHLQBNSORVQYNO-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a trifluoromethoxy group attached to a phenyl ring . This group is often found in various pharmaceuticals and agrochemicals due to its unique properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethoxyphenyl-based compounds are often synthesized using various organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound likely includes a phenyl ring with a trifluoromethoxy group attached, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .

Scientific Research Applications

Antifungal Applications

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine derivatives have been studied for their antifungal properties. A series of these compounds exhibited promising antifungal activity against various pathogenic fungal strains including Candida albicans and Aspergillus niger. Molecular docking studies also revealed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, highlighting their potential in antifungal drug development (Nimbalkar et al., 2016).

Synthesis and Photoreactivity

Research has been conducted on the synthesis of fluorinated 1,3,4-oxadiazoles, which includes 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine. These compounds were synthesized via photochemical methods, and their photoreactivity was studied, highlighting an expedient route for their synthesis and potential applications in creating target fluorinated structures (Pace et al., 2004).

Larvicidal Activity

Compounds containing 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine have shown significant larvicidal activity against Culex quinquefasciatus mosquitoes. This indicates their potential use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Santhanalakshmi et al., 2022).

Anticancer Potential

A series of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines, including derivatives of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine, were synthesized and tested against various cancer cell lines. These compounds showed significant anticancer activity, indicating their potential as anticancer agents (Ahsan et al., 2020).

Safety And Hazards

While specific safety information for this compound was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQBNSORVQYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592203
Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

CAS RN

910442-23-8
Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910442-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Sharma, A Tripathi, PN Tripathi… - ACS chemical …, 2019 - ACS Publications
Multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles were designed, synthesized, and evaluated against Alzheimer’s disease (AD). Tested …
Number of citations: 39 pubs.acs.org
A Wang, S Xu, Y Chai, G Xia, B Wang, K Lv… - Bioorganic & Medicinal …, 2022 - Elsevier
Three series of novel nitrofuran-1,3,4-oxadiazole hybrids were designed and synthesized as new anti-TB agents. The structure activity relationship study indicated that the linkers and …
Number of citations: 8 www.sciencedirect.com
PK Choubey, A Tripathi, MK Tripathi, A Seth… - Bioorganic …, 2021 - Elsevier
Novel N-Benzylpyrrolidine hybrids were designed, synthesized, and tested against multiple in-vitro and in-vivo parameters. Among all the synthesized molecules, 8f and 12f showed …
Number of citations: 25 www.sciencedirect.com

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